1-Isopropyl-1H-imidazole-2-carbaldehyde (CAS 53332-64-2) is a highly versatile, α-branched N-alkylated imidazole building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), sterically tuned ligands, and custom fluorophores . Featuring a reactive C2-formyl group paired with an N1-isopropyl moiety, this compound serves as a critical precursor for double aldol condensations, Schiff base formations, and the generation of N-heterocyclic carbenes (NHCs) [1]. Its specific structural profile—characterized by the steric bulk and lipophilicity imparted by the isopropyl group—makes it a high-value procurement target for discovery chemistry and materials science workflows where standard methyl or unsubstituted imidazole analogs fail to provide the requisite molecular volume or organic solubility.
Substituting 1-isopropyl-1H-imidazole-2-carbaldehyde with its unbranched counterpart, 1-methyl-1H-imidazole-2-carbaldehyde, or the unsubstituted 1H-imidazole-2-carbaldehyde fundamentally alters both processability and downstream performance. From a handling perspective, the unsubstituted analog is a high-melting solid (mp >200 °C) with poor organic solubility, whereas the N-isopropyl derivative is a highly organic-soluble oil, enabling seamless integration into continuous flow or low-temperature liquid-phase syntheses . In application, the α-branched isopropyl group provides critical steric shielding; in pharmacological models, this specific branching is quantitatively linked to enhanced in vitro potency, while in coordination chemistry, it dictates the exact steric pocket of the resulting metal-ligand complex, preventing the aggregation or off-target binding often seen with less hindered analogs [1].
The N-alkylation strategy significantly alters the thermal and solubility profile of the imidazole-2-carbaldehyde scaffold . While the unsubstituted 1H-imidazole-2-carbaldehyde is a high-melting solid (mp 202–206 °C) requiring polar, high-boiling solvents for reaction, 1-isopropyl-1H-imidazole-2-carbaldehyde presents as a yellow oil at standard conditions . This liquid state and high lipophilicity allow for direct volumetric dispensing and excellent solubility in standard non-polar to moderately polar organic solvents (e.g., dichloromethane, toluene, THF), which is critical for scalable liquid-phase syntheses without the need for aggressive heating or phase-transfer catalysts .
| Evidence Dimension | Physical state and melting/handling profile |
| Target Compound Data | Liquid (yellow oil) at 25 °C, highly soluble in standard organic solvents |
| Comparator Or Baseline | 1H-imidazole-2-carbaldehyde (Solid, mp 202–206 °C) |
| Quantified Difference | >170 °C reduction in melting point, enabling ambient liquid handling |
| Conditions | Standard laboratory conditions (25 °C, 1 atm) |
Procuring the isopropyl derivative as a liquid eliminates the need for high-temperature dissolution steps, directly improving workflow efficiency in continuous or automated synthesis platforms.
In the synthesis of 1,7-diheteroarylhepta-1,4,6-trien-3-ones (advanced curcumin analogs), the choice of the N-alkyl group on the imidazole precursor strictly dictates downstream efficacy [1]. Studies demonstrate that incorporating the α-branched 1-isopropyl-1H-imidazol-2-yl moiety at the C-1 or C-7 terminal serves as the optimal structural feature for maximizing in vitro antiproliferative potency against prostate cancer cell models [1]. Substitution with unbranched analogs (like methyl) or unsubstituted rings fails to provide the necessary steric volume to properly engage the biological target, resulting in measurable drop-offs in IC50 values [1].
| Evidence Dimension | Downstream in vitro antiproliferative potency (IC50 optimization) |
| Target Compound Data | Optimal potency achieved with α-branched (isopropyl) imidazole terminals |
| Comparator Or Baseline | Unbranched (methyl) or unsubstituted imidazole terminals |
| Quantified Difference | Categorical shift from sub-optimal to optimal lead-compound potency |
| Conditions | In vitro prostate cancer cell models (e.g., PC-3) |
For pharmaceutical procurement, selecting the isopropyl-substituted building block is non-negotiable for accessing the specific steric space required for high-potency targeted therapeutics.
The formyl group of 1-isopropyl-1H-imidazole-2-carbaldehyde exhibits excellent reactivity for base-catalyzed double aldol condensations, such as with N-methylpiperidone to form complex bis-heteroaromatic scaffolds[1]. The presence of the N-isopropyl group provides sufficient electron donation to stabilize the intermediate while its steric bulk prevents unwanted side reactions that can plague less hindered aldehydes [1]. Under standard conditions using sodium methoxide, the isopropyl derivative reliably yields the desired condensation products (e.g., 93% isolated yield), whereas unprotected analogs often suffer from poor solubility or competing N-alkylation side reactions [1].
| Evidence Dimension | Synthetic yield and reaction cleanlyness |
| Target Compound Data | High yield (93% isolated precursor yield) and clean double aldol condensation |
| Comparator Or Baseline | Unprotected 1H-imidazole-2-carbaldehyde (prone to N-deprotonation/side reactions) |
| Quantified Difference | Prevention of N-alkylation side reactions and improved isolated yields |
| Conditions | Base-catalyzed condensation (NaOMe in organic/aqueous mixtures) |
High-yielding, clean conversions directly reduce the need for complex chromatographic purifications, lowering overall manufacturing costs for complex APIs.
The N-isopropyl group provides a specific intermediate steric bulk (larger than methyl, smaller than mesityl or DiPP) ideal for tuning the catalytic pocket of transition metal complexes used in cross-coupling reactions, directly leveraging its unique steric profile [1].
As a direct precursor for 1,7-diheteroarylhepta-1,4,6-trien-3-ones, it is the required building block for optimizing the antiproliferative potency of experimental prostate cancer therapeutics, where the α-branched alkyl group is essential for target engagement [1].
The reactive C2-aldehyde readily condenses with primary amines to form bidentate or tridentate Schiff base ligands, where the isopropyl group ensures high solubility of the resulting metal complexes in non-polar organic solvents [2].
Because it is a stable, organic-soluble liquid at room temperature, it is highly preferred over solid imidazole-aldehydes for use in automated liquid-handling systems and continuous flow reactors, eliminating the need for high-temperature dissolution [2].